Cas no 2253640-01-4 (3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid)
2253640-01-4 structure
Product Name:3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid
Numero CAS:2253640-01-4
MF:C17H14N2O4S2
MW:374.434061527252
CID:6536751
PubChem ID:137935589
Update Time:2025-06-08
3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2253640-01-4
- 3-[[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid
- 3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid
- SCHEMBL22566346
- EN300-6498738
- 3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid
-
- Inchi: 1S/C17H14N2O4S2/c1-11-18-16(10-24-11)12-4-3-7-15(9-12)25(22,23)19-14-6-2-5-13(8-14)17(20)21/h2-10,19H,1H3,(H,20,21)
- Chiave InChI: KWXOAGTVYYJLJW-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC=C(C2=CSC(C)=N2)C=1)(NC1C=CC=C(C(=O)O)C=1)(=O)=O
Proprietà calcolate
- Massa esatta: 374.03949928g/mol
- Massa monoisotopica: 374.03949928g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 578
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 133Ų
3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6498738-0.05g |
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid |
2253640-01-4 | 95.0% | 0.05g |
$266.0 | 2025-03-14 | |
| Enamine | EN300-6498738-0.1g |
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid |
2253640-01-4 | 95.0% | 0.1g |
$396.0 | 2025-03-14 | |
| Enamine | EN300-6498738-0.25g |
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid |
2253640-01-4 | 95.0% | 0.25g |
$567.0 | 2025-03-14 | |
| Enamine | EN300-6498738-0.5g |
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid |
2253640-01-4 | 95.0% | 0.5g |
$891.0 | 2025-03-14 | |
| Enamine | EN300-6498738-1.0g |
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid |
2253640-01-4 | 95.0% | 1.0g |
$1142.0 | 2025-03-14 | |
| Enamine | EN300-6498738-2.5g |
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid |
2253640-01-4 | 95.0% | 2.5g |
$2240.0 | 2025-03-14 | |
| Enamine | EN300-6498738-5.0g |
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid |
2253640-01-4 | 95.0% | 5.0g |
$3313.0 | 2025-03-14 | |
| Enamine | EN300-6498738-10.0g |
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid |
2253640-01-4 | 95.0% | 10.0g |
$4914.0 | 2025-03-14 | |
| Aaron | AR028PB7-50mg |
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid |
2253640-01-4 | 50mg |
$391.00 | 2025-08-06 | ||
| Aaron | AR028PB7-100mg |
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoic acid |
2253640-01-4 | 100mg |
$570.00 | 2025-08-06 |
3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid Letteratura correlata
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
2253640-01-4 (3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso